RF9 hydrochloride

Description

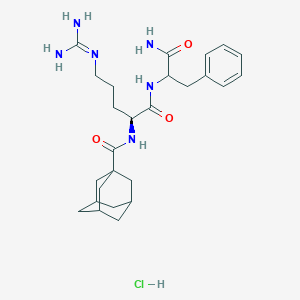

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C26H39ClN6O3 |

|---|---|

Molecular Weight |

519.1 g/mol |

IUPAC Name |

N-[(2S)-1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]adamantane-1-carboxamide;hydrochloride |

InChI |

InChI=1S/C26H38N6O3.ClH/c27-22(33)21(12-16-5-2-1-3-6-16)31-23(34)20(7-4-8-30-25(28)29)32-24(35)26-13-17-9-18(14-26)11-19(10-17)15-26;/h1-3,5-6,17-21H,4,7-15H2,(H2,27,33)(H,31,34)(H,32,35)(H4,28,29,30);1H/t17?,18?,19?,20-,21?,26?;/m0./s1 |

InChI Key |

SPYLIOBZVVTVOO-ARJXCTANSA-N |

Isomeric SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC(CC4=CC=CC=C4)C(=O)N.Cl |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC4=CC=CC=C4)C(=O)N.Cl |

Origin of Product |

United States |

Foundational & Exploratory

The Dual-Faceted Mechanism of Action of RF9 Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

RF9 hydrochloride, initially characterized as a potent and selective antagonist of neuropeptide FF (NPFF) receptors, has emerged as a molecule with a complex and dual mechanism of action. Subsequent research has revealed its significant agonist activity at the kisspeptin receptor (Kiss1r, also known as GPR54). This dual functionality positions RF9 as a unique pharmacological tool and a potential therapeutic agent, particularly in the regulation of the reproductive axis and other physiological processes. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the involved signaling pathways and workflows.

Core Pharmacological Activities

This compound exhibits two primary, and seemingly paradoxical, pharmacological activities:

-

Antagonism of Neuropeptide FF Receptors (NPFFR1 and NPFFR2): RF9 was originally developed and characterized as a competitive antagonist for the two known NPFF receptors, NPFF1R (GPR147) and NPFF2R (GPR74). These receptors are involved in a variety of physiological processes, including pain modulation, opioid tolerance, and cardiovascular regulation.[1]

-

Agonism of the Kisspeptin Receptor (Kiss1r/GPR54): Contrary to its initial classification, compelling evidence has demonstrated that RF9 acts as an agonist at the kisspeptin receptor.[2][3][4][5] This receptor is a critical upstream regulator of the hypothalamic-pituitary-gonadal (HPG) axis, playing an essential role in puberty onset and the regulation of gonadotropin secretion.

The agonist activity at Kiss1r appears to be the dominant mechanism responsible for the observed potent stimulation of gonadotropin-releasing hormone (GnRH) neurons and subsequent luteinizing hormone (LH) release.

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters defining the interaction of this compound with its primary molecular targets.

| Target | Ligand | Assay Type | Species | Ki (nM) | Reference |

| hNPFF1R | RF9 | Radioligand Binding | Human | 58 | |

| hNPFF2R | RF9 | Radioligand Binding | Human | 75 |

Table 1: Antagonistic Activity of this compound at Neuropeptide FF Receptors.

| Target | Ligand | Assay Type | Species | Kd (M) | EC50 (M) | Parameter Measured | Reference |

| KISS1R | RF9 | Radioligand Binding | Human | 1.6 x 10-5 | - | Displacement of 125I-KP10 | |

| KISS1R | RF9 | Calcium Mobilization | Human | - | 3.0 x 10-6 | Intracellular Ca2+ | |

| KISS1R | RF9 | Inositol Phosphate Accumulation | Human | - | 1.6 x 10-7 | IP Accumulation |

Table 2: Agonistic Activity of this compound at the Kisspeptin Receptor (KISS1R).

Signaling Pathways

The dual activity of this compound results in the modulation of distinct intracellular signaling cascades.

Neuropeptide FF Receptor Signaling (Antagonism)

NPFF receptors primarily couple to inhibitory G proteins (Gαi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. By antagonizing these receptors, RF9 can block the inhibitory effects of endogenous NPFF peptides.

Caption: Antagonism of NPFF Receptor Signaling by RF9.

Kisspeptin Receptor Signaling (Agonism)

Kiss1r is a Gq/11-coupled receptor. Agonist binding by RF9 activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC). This cascade ultimately leads to the depolarization and increased firing rate of GnRH neurons.

Caption: Agonistic Action of RF9 on Kiss1r Signaling.

Experimental Protocols

The elucidation of RF9's mechanism of action has relied on several key experimental techniques. Detailed methodologies for these are provided below.

Whole-Cell Patch-Clamp Electrophysiology of GnRH Neurons

This technique is used to measure the electrical activity of individual GnRH neurons and assess the effects of RF9 on their firing rate and membrane potential.

Objective: To determine the direct effects of RF9 on the electrophysiological properties of GnRH neurons.

Materials:

-

GnRH-GFP transgenic mice

-

Artificial cerebrospinal fluid (aCSF)

-

Intracellular pipette solution

-

Patch-clamp amplifier and data acquisition system

-

Vibratome

-

Microscope with fluorescence capabilities

Protocol:

-

Brain Slice Preparation: Anesthetize a GnRH-GFP mouse and perfuse transcardially with ice-cold, oxygenated aCSF. Rapidly dissect the brain and prepare 250-300 µm thick coronal slices containing the preoptic area using a vibratome.

-

Slice Recovery: Allow slices to recover in oxygenated aCSF at 32-34°C for at least 1 hour.

-

Recording: Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at room temperature.

-

Neuron Identification: Identify GnRH-GFP neurons using fluorescence microscopy.

-

Patching: Using a borosilicate glass micropipette filled with intracellular solution, form a gigaseal with the membrane of a GnRH neuron.

-

Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration.

-

Data Acquisition: Record spontaneous firing activity in current-clamp mode. After a stable baseline is established, perfuse the slice with aCSF containing RF9 at various concentrations and record the changes in firing rate and membrane potential.

Caption: Workflow for Patch-Clamp Electrophysiology.

Intracellular Calcium Imaging

This assay measures changes in intracellular calcium concentration ([Ca2+]i) in response to RF9, providing a functional readout of Gq-coupled receptor activation.

Objective: To quantify the ability of RF9 to induce calcium mobilization in cells expressing Kiss1r.

Materials:

-

CHO cells stably expressing human KISS1R

-

Fluo-4 AM calcium indicator dye

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

Microplate reader with fluorescence detection

Protocol:

-

Cell Culture: Plate CHO-KISS1R cells in a 96-well black-walled, clear-bottom plate and culture overnight.

-

Dye Loading: Prepare a Fluo-4 AM loading solution in HBSS containing Pluronic F-127.

-

Remove the culture medium and add the Fluo-4 AM loading solution to each well.

-

Incubate the plate at 37°C for 1 hour, followed by 30 minutes at room temperature, protected from light.

-

Washing: Gently wash the cells with HBSS to remove excess dye.

-

Compound Addition: Prepare serial dilutions of RF9 in HBSS.

-

Measurement: Place the plate in a microplate reader and measure the baseline fluorescence (Ex/Em = 490/525 nm).

-

Add the RF9 solutions to the wells and immediately begin recording the fluorescence intensity over time to measure the calcium flux.

Caption: Workflow for Intracellular Calcium Imaging.

Inositol Phosphate (IP) Accumulation Assay

This assay provides a direct measure of the activation of the PLC signaling pathway downstream of Gq-coupled receptors.

Objective: To quantify the production of inositol phosphates in response to RF9 in Kiss1r-expressing cells.

Materials:

-

CHO cells stably expressing human KISS1R

-

myo-[3H]inositol

-

Stimulation buffer containing lithium chloride (LiCl)

-

Dowex anion-exchange resin

-

Scintillation counter

Protocol:

-

Cell Labeling: Plate CHO-KISS1R cells and label them overnight with myo-[3H]inositol in inositol-free medium.

-

Pre-incubation: Wash the cells and pre-incubate with stimulation buffer containing LiCl for 15-30 minutes. LiCl inhibits the degradation of inositol monophosphates.

-

Stimulation: Add various concentrations of RF9 to the cells and incubate for 30-60 minutes at 37°C.

-

Lysis: Terminate the reaction by adding ice-cold perchloric acid.

-

IP Separation: Neutralize the cell lysates and apply them to Dowex anion-exchange columns to separate the [3H]inositol phosphates from free [3H]inositol.

-

Quantification: Elute the [3H]inositol phosphates and quantify the radioactivity using a scintillation counter.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity of an unlabeled ligand (RF9) to a receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the binding affinity (Kd) of RF9 for Kiss1r.

Materials:

-

Membrane preparations from cells expressing human KISS1R

-

125I-labeled kisspeptin-10 (125I-KP10)

-

Unlabeled RF9

-

Binding buffer

-

Glass fiber filters

-

Gamma counter

Protocol:

-

Reaction Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of 125I-KP10, and increasing concentrations of unlabeled RF9 in binding buffer.

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Counting: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding of 125I-KP10 against the concentration of RF9 to determine the IC50, from which the Ki can be calculated.

Conclusion

The mechanism of action of this compound is a compelling example of pharmacological complexity. While its antagonistic effects on NPFF receptors are well-documented and relevant to its potential applications in pain and opioid modulation, its potent agonism at the Kiss1r is the primary driver of its profound effects on the reproductive axis. This dual activity necessitates careful consideration in the design and interpretation of studies utilizing RF9. For drug development professionals, this molecule presents both challenges and opportunities, potentially serving as a lead compound for the development of more selective Kiss1r agonists or as a tool to further probe the intricate interplay between the NPFF and kisspeptin signaling systems. A thorough understanding of its multifaceted mechanism of action is paramount for its effective use in research and its potential translation to clinical applications.

References

- 1. RF9, a potent and selective neuropeptide FF receptor antagonist, prevents opioid-induced tolerance associated with hyperalgesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. RF9 Acts as a KISS1R Agonist In Vivo and In Vitro. | Profiles RNS [profiles.umassmed.edu]

- 3. RF9 Acts as a KISS1R Agonist In Vivo and In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kisspeptin Receptor Agonists and Antagonists: Strategies for Discovery and Implications for Human Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

RF9 Hydrochloride: A Technical Guide for Researchers

An in-depth exploration of the potent and selective Neuropeptide FF receptor antagonist, RF9 hydrochloride, and its applications in neuropharmacological research.

This compound has emerged as a critical pharmacological tool for investigating the multifaceted roles of the Neuropeptide FF (NPFF) system. This synthetic antagonist exhibits high potency and selectivity for the two known NPFF receptors, NPFF1R and NPFF2R, making it an invaluable asset in studies related to pain modulation, opioid signaling, and neuroinflammation. This guide provides a comprehensive overview of this compound, including its mechanism of action, key research applications, quantitative data, and detailed experimental protocols.

Mechanism of Action

This compound functions as a competitive antagonist at NPFF receptors. By binding to these G protein-coupled receptors, it effectively blocks the signaling cascade initiated by the endogenous NPFF peptides. The NPFF system is recognized as an anti-opioid system, and its activation can counteract the analgesic effects of opioids and contribute to the development of tolerance and hyperalgesia. RF9, by inhibiting this system, offers a strategy to enhance opioid efficacy and mitigate adverse effects.

The signaling pathway downstream of NPFF receptor activation involves the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels. RF9 prevents these intracellular changes by occupying the receptor binding site and preventing the conformational changes necessary for G protein coupling.

Key Research Applications

The primary utility of this compound in a research setting is to elucidate the physiological and pathophysiological functions of the NPFF system. Its major applications include:

-

Pain and Analgesia Research: RF9 is used to investigate the role of the NPFF system in modulating nociceptive thresholds and its interplay with the endogenous opioid system.

-

Opioid Tolerance and Dependence: A significant area of research involves using RF9 to prevent or reverse the development of tolerance to opioid analgesics like morphine and heroin.[1][2] It has been shown to block opioid-induced hyperalgesia, a paradoxical increase in pain sensitivity following chronic opioid use.[1][2]

-

Neuroinflammation: Studies have explored the involvement of the NPFF system in the central nervous system's response to inflammatory stimuli. For instance, RF9 has been shown to attenuate fever induced by central lipopolysaccharide (LPS) injection in mice, suggesting a role for NPFF receptors in neuroinflammatory processes.[3]

-

Cardiovascular Regulation: The NPFF system is implicated in central cardiovascular control. RF9 is employed to block the effects of centrally administered NPFF on blood pressure and heart rate, helping to delineate the specific actions of NPFF receptors in these physiological processes.

Quantitative Data Summary

The following tables summarize key quantitative parameters of this compound from various in vitro and in vivo studies.

Table 1: In Vitro Binding Affinities and Functional Potency

| Parameter | Receptor | Value | Cell Line | Assay Type |

| Ki | hNPFF1R | 58 nM | CHO | Radioligand Binding |

| Ki | hNPFF2R | 75 nM | CHO | Radioligand Binding |

| Ke | hNPFF2R | 45 ± 5 nM | CHO | [35S]GTPγS Binding |

| IC50 (vs. Forskolin) | hNPFF1R | > 10 µM | CHO | cAMP Accumulation |

Data sourced from multiple studies.

Table 2: In Vivo Dosages and Effects

| Animal Model | Administration Route | Dosage | Observed Effect |

| Rat | Subcutaneous (s.c.) | 0.1 mg/kg | Prevented heroin-induced hyperalgesia and tolerance. |

| Rat | Intracerebroventricular (i.c.v.) | 10 µg | Blocked NPFF-induced increase in mean arterial pressure and heart rate. |

| Mouse | Intracerebroventricular (i.c.v.) | 30 nmol | Attenuated LPS-induced fever. |

Experimental Protocols

This section provides an overview of key experimental methodologies utilizing this compound.

In Vitro Functional Assay: [35S]GTPγS Binding Assay

This assay measures the activation of G proteins coupled to NPFF receptors.

Objective: To determine the antagonist activity of RF9 at the NPFF2 receptor.

Materials:

-

Membranes from CHO cells stably expressing human NPFF2R (hNPFF2R).

-

[35S]GTPγS (specific activity ~1000 Ci/mmol).

-

GDP, GTPγS, and NPFF.

-

This compound.

-

Assay buffer: 50 mM Tris-HCl, pH 7.4, 3 mM MgCl2, 0.2 mM EGTA, and 100 mM NaCl.

Procedure:

-

Thaw hNPFF2R cell membranes on ice.

-

Prepare the assay mixture in the assay buffer containing 50 pM [35S]GTPγS and 3 µM GDP.

-

Add varying concentrations of NPFF in the absence or presence of a fixed concentration of RF9 (e.g., 7.5 µM, which is approximately 100 times its Ki).

-

Add 10 µg of cell membranes to initiate the binding reaction.

-

Incubate the mixture for 60 minutes at 30°C.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters three times with ice-cold buffer.

-

Measure the filter-bound radioactivity using a liquid scintillation counter.

-

Analyze the data using non-linear regression to determine the shift in the NPFF concentration-effect curve caused by RF9.

In Vivo Model: Opioid-Induced Hyperalgesia and Tolerance in Rats

This protocol is designed to assess the ability of RF9 to prevent the development of hyperalgesia and tolerance associated with chronic opioid administration.

Objective: To evaluate the effect of RF9 co-administration with heroin on nociceptive thresholds.

Animals:

-

Male Sprague-Dawley rats (200-250 g).

Materials:

-

Heroin hydrochloride.

-

This compound.

-

Saline (0.9% NaCl).

-

Paw-pressure vocalization tester.

Procedure:

-

Habituate the rats to the testing environment and the paw-pressure apparatus for several days before the experiment begins.

-

Establish a baseline nociceptive threshold for each rat by applying increasing pressure to the hind paw until a vocalization response is elicited.

-

Divide the animals into four groups: Saline + Saline, Saline + Heroin (0.3 mg/kg, s.c.), RF9 (0.1 mg/kg, s.c.) + Saline, and RF9 (0.1 mg/kg, s.c.) + Heroin (0.3 mg/kg, s.c.).

-

Administer RF9 or saline 30 minutes before the administration of heroin or saline.

-

Repeat the drug administration protocol once daily for 14 consecutive days.

-

Measure the basal nociceptive threshold daily, 60 minutes before each drug administration, and for several days after the cessation of the 14-day treatment period.

-

Analyze the data to compare the changes in nociceptive thresholds between the different treatment groups over time.

Conclusion

This compound is a powerful and selective antagonist of NPFF receptors, making it an indispensable tool for researchers in neuroscience and pharmacology. Its ability to modulate the NPFF system provides a valuable avenue for investigating pain mechanisms, developing novel strategies to improve opioid therapy, and understanding the role of neuropeptides in central physiological regulation. The experimental protocols and quantitative data presented in this guide offer a solid foundation for the effective utilization of this compound in a research setting.

References

- 1. RF9, a potent and selective neuropeptide FF receptor antagonist, prevents opioid-induced tolerance associated with hyperalgesia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RF9, a potent and selective neuropeptide FF receptor antagonist, prevents opioid-induced tolerance associated with hyperalgesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neuropeptide FF receptor antagonist, RF9, attenuates the fever induced by central injection of LPS in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

RF9 Hydrochloride: A Technical Guide to its Neuropeptide FF Receptor Binding Affinity and Functional Antagonism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity and functional antagonism of RF9 hydrochloride at Neuropeptide FF (NPFF) receptors. It is designed to serve as a comprehensive resource, incorporating quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows.

Core Data: this compound Binding Affinity

This compound is a potent and selective antagonist for the Neuropeptide FF receptors, NPFF1 (NPFFR1) and NPFF2 (NPFFR2).[1][2][3][4][5] The compound's binding affinity is typically quantified by its inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors in a competitive binding assay. Lower Ki values indicate a higher binding affinity.

The binding affinities of this compound for human NPFF1 and NPFF2 receptors are summarized in the table below. This data demonstrates that RF9 is a high-affinity ligand for both receptor subtypes.

| Compound | Receptor | Ki (nM) | Species |

| This compound | hNPFFR1 | 58 | Human |

| This compound | hNPFFR2 | 75 | Human |

Neuropeptide FF Receptor Signaling Pathway

Neuropeptide FF receptors (NPFFR1 and NPFFR2) are members of the G protein-coupled receptor (GPCR) superfamily. Their primary signaling mechanism involves coupling to inhibitory G proteins of the Gi/o family. Upon activation by an agonist, such as the endogenous neuropeptide FF, these receptors trigger a signaling cascade that leads to the inhibition of adenylyl cyclase. This, in turn, results in a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). RF9 acts as a competitive antagonist, blocking the binding of NPFF and thereby preventing this signaling cascade.

Experimental Protocols

Radioligand Competition Binding Assay

This protocol outlines the steps to determine the binding affinity (Ki) of this compound for NPFF receptors using a competitive radioligand binding assay.

1. Membrane Preparation:

-

Culture cells stably expressing the human NPFF1 or NPFF2 receptor (e.g., CHO or HEK293 cells).

-

Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4 with protease inhibitors).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend it in an appropriate assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).

2. Competition Binding Assay:

-

In a 96-well plate, add the following components in order:

-

Assay buffer.

-

A fixed concentration of a suitable radioligand (e.g., [¹²⁵I]YVP for hNPFFR1 or [¹²⁵I]Tyr-NPFF for hNPFFR2).

-

A range of concentrations of the unlabeled competitor, this compound.

-

The cell membrane preparation.

-

-

To determine non-specific binding, a parallel set of wells should contain a high concentration of an unlabeled NPFF agonist.

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

3. Separation and Detection:

-

Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C) to separate the bound and free radioligand.

-

Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

4. Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of this compound.

-

Plot the specific binding as a function of the logarithm of the this compound concentration.

-

Fit the data using a non-linear regression model to determine the IC50 value (the concentration of RF9 that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Antagonism Assay (cAMP Assay)

This protocol describes how to assess the functional antagonist activity of this compound by measuring its ability to block agonist-induced inhibition of cAMP production.

1. Cell Culture and Plating:

-

Culture cells expressing the NPFF receptor of interest (e.g., CHO-hNPFFR1 or CHO-hNPFFR2) in appropriate media.

-

Plate the cells in a 96-well or 384-well plate and grow to a suitable confluency.

2. Antagonist Pre-incubation:

-

Wash the cells with assay buffer.

-

Pre-incubate the cells with varying concentrations of this compound for a short period (e.g., 15-30 minutes) at 37°C.

3. Agonist Stimulation:

-

Add a fixed concentration of an NPFF receptor agonist (e.g., NPFF) to the wells. This concentration should be one that produces a submaximal response (e.g., EC80) to allow for the detection of antagonist effects.

-

Simultaneously, add a cAMP-stimulating agent such as forskolin to all wells to induce a measurable level of cAMP.

-

Incubate the plate for a defined period (e.g., 30 minutes) at 37°C.

4. cAMP Detection:

-

Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).

5. Data Analysis:

-

Plot the measured cAMP levels against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of RF9 that reverses 50% of the agonist-induced inhibition of cAMP production.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a competitive radioligand binding assay.

References

- 1. 2024.sci-hub.se [2024.sci-hub.se]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Dichotomous Nature of RF9 Hydrochloride: A Technical Guide to its Biological Functions and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

RF9 hydrochloride is a synthetic small molecule that has garnered significant interest in the field of neuroendocrinology due to its complex and dualistic pharmacological profile. Initially characterized as a potent and selective antagonist of the Neuropeptide FF (NPFF) receptors, NPFF1R and NPFF2R, subsequent research has revealed its unexpected agonistic activity at the Kisspeptin receptor (KISS1R or GPR54). This whitepaper provides an in-depth technical overview of the biological functions of this compound, detailing its mechanism of action at these distinct receptor systems, summarizing key quantitative data, and providing detailed experimental protocols for its characterization. Furthermore, this guide illustrates the relevant signaling pathways and experimental workflows to provide a comprehensive resource for researchers and professionals in drug development.

Introduction

This compound, with the chemical structure 1-adamantanecarbonyl-Arg-Phe-NH2, was first identified as a selective antagonist of the NPFF receptor family, which is implicated in pain modulation, opioid tolerance, and cardiovascular function.[1][2] However, its potent stimulatory effect on the reproductive axis, specifically the release of gonadotropins, pointed towards a more complex mechanism of action.[3][4] This led to the discovery of its role as an agonist for the KISS1R, a critical regulator of the hypothalamic-pituitary-gonadal (HPG) axis.[5] This dual activity makes RF9 a unique pharmacological tool and a potential therapeutic agent for a range of conditions, from opioid-induced hyperalgesia to reproductive disorders.

Dual Mechanism of Action

The biological functions of this compound are dictated by its interaction with two distinct G protein-coupled receptor (GPCR) systems: the NPFF receptors, where it acts as an antagonist, and the Kisspeptin receptor, where it functions as an agonist.

Antagonism of Neuropeptide FF Receptors (NPFF1R/GPR147 and NPFF2R/GPR74)

RF9 competitively inhibits the binding of endogenous ligands, such as NPFF, to NPFF1R and NPFF2R. These receptors are primarily coupled to inhibitory G proteins (Gαi/o), and their activation leads to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking this signaling, RF9 can prevent the physiological effects mediated by the NPFF system, such as the modulation of opioid analgesia and changes in cardiovascular parameters.

Agonism of the Kisspeptin Receptor (KISS1R/GPR54)

In contrast to its action on NPFF receptors, RF9 activates the KISS1R. KISS1R is predominantly coupled to the Gαq/11 protein, and its activation stimulates the phospholipase C (PLC) pathway. This leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in the mobilization of intracellular calcium ([Ca2+]i) and the activation of protein kinase C (PKC), respectively. This signaling cascade in GnRH neurons is a key event in stimulating the release of gonadotropin-releasing hormone (GnRH) and subsequently luteinizing hormone (LH) and follicle-stimulating hormone (FSH).

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound's interaction with its target receptors, as reported in the literature.

Table 1: Receptor Binding Affinity and Functional Potency of this compound

| Receptor | Species | Assay Type | Parameter | Value | Reference(s) |

| NPFF1R (GPR147) | Human | Radioligand Binding | Ki | 58 nM | |

| NPFF2R (GPR74) | Human | Radioligand Binding | Ki | 75 nM | |

| NPFF1R (GPR147) | Human | cAMP Inhibition Assay | EC50 (antagonist) | 4.7 µM | |

| NPFF2R (GPR74) | Human | [35S]GTPγS Binding | Ke (antagonist) | 45 nM | |

| KISS1R (GPR54) | Human | Radioligand Binding | Kd | 16 µM | |

| KISS1R (GPR54) | Human | Intracellular Ca2+ | EC50 | 3.0 µM | |

| KISS1R (GPR54) | Human | Inositol Phosphate | EC50 | 0.16 µM |

Table 2: In Vivo Effects of this compound

| Species | Dosage and Administration | Measured Effect | Result | Reference(s) |

| Rat | 0.1 mg/kg, s.c. | Prevention of heroin-induced hyperalgesia | Significant prevention | |

| Rat | 10 µg, i.c.v. | Blockade of NPFF-induced increase in MAP and heart rate | Significant blockade | |

| Mouse | 1µM (brain slice) | GnRH neuron firing rate | ~2-fold increase | |

| Rhesus Monkey | 0.1 mg/kg, i.v. (normal fed) | Plasma Cortisol | Significant increase | |

| Rhesus Monkey | 0.1 mg/kg, i.v. (48h fasted) | Plasma Cortisol | No significant change | |

| Rhesus Monkey | 0.1 mg/kg, i.v. (cortisol-treated) | Plasma Testosterone | Significant increase, rescuing suppression | |

| Ewe | 50-450 nmol, i.c.v. | Plasma LH | Dose-dependent increase | |

| Ewe | 2.1-12.4 µmol, i.v. bolus | Plasma LH | Sustained increase |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological function of this compound.

Radioligand Binding Assay for NPFF Receptors

Objective: To determine the binding affinity (Ki) of this compound for human NPFF1R and NPFF2R.

Materials:

-

Membrane preparations from HEK293 cells stably expressing either hNPFF1R or hNPFF2R.

-

Radioligand: [125I]-labeled NPFF analogue (e.g., [125I]-Y8Fa).

-

Binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EGTA, 0.1% BSA, pH 7.4.

-

Wash buffer: 50 mM Tris-HCl, pH 7.4.

-

This compound stock solution (in DMSO).

-

Non-specific binding control: High concentration of unlabeled NPFF (e.g., 1 µM).

-

Glass fiber filters (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine (PEI).

-

Scintillation fluid and counter.

Protocol:

-

Prepare serial dilutions of this compound in binding buffer.

-

In a 96-well plate, combine 50 µL of cell membrane preparation (20-40 µg protein), 50 µL of [125I]-labeled NPFF analogue (at a concentration close to its Kd), and 50 µL of either RF9 dilution, binding buffer (for total binding), or non-specific binding control.

-

Incubate the plate at 25°C for 90 minutes with gentle agitation.

-

Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

-

Wash the filters three times with 4 mL of ice-cold wash buffer.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify radioactivity using a beta counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of RF9 by non-linear regression analysis of the competition binding data.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Calcium Mobilization Assay for KISS1R

Objective: To determine the potency (EC50) of this compound in stimulating intracellular calcium release via KISS1R.

Materials:

-

CHO-K1 cells stably expressing human KISS1R.

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM probenecid.

-

This compound stock solution (in DMSO).

-

Positive control: Kisspeptin-10.

-

Fluorescence plate reader with kinetic reading capabilities.

Protocol:

-

Seed the CHO-K1-KISS1R cells in a 96-well black-walled, clear-bottom plate and culture overnight.

-

Load the cells with the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM in assay buffer) for 60 minutes at 37°C.

-

Wash the cells twice with assay buffer to remove extracellular dye.

-

Prepare serial dilutions of this compound and Kisspeptin-10 in assay buffer.

-

Place the plate in the fluorescence plate reader and establish a stable baseline fluorescence reading.

-

Add the RF9 or Kisspeptin-10 dilutions to the wells and immediately begin recording the fluorescence intensity over time (e.g., every second for 2-3 minutes).

-

Determine the peak fluorescence response for each concentration.

-

Normalize the data to the maximal response induced by a saturating concentration of Kisspeptin-10.

-

Calculate the EC50 value of RF9 by plotting the normalized response against the log of the concentration and fitting the data to a sigmoidal dose-response curve.

Inositol Phosphate (IP) Accumulation Assay

Objective: To measure the ability of this compound to stimulate the production of inositol phosphates, a downstream product of Gαq/11 signaling.

Materials:

-

CHO-K1 cells stably expressing human KISS1R.

-

myo-[3H]inositol.

-

Stimulation buffer: HBSS containing 10 mM LiCl.

-

This compound stock solution (in DMSO).

-

Quenching solution: 0.5 M perchloric acid.

-

Anion-exchange chromatography columns (e.g., Dowex AG1-X8).

-

Scintillation fluid and counter.

Protocol:

-

Label the CHO-K1-KISS1R cells by incubating them with myo-[3H]inositol (1 µCi/mL) in inositol-free medium for 24-48 hours.

-

Wash the cells with serum-free medium and pre-incubate with stimulation buffer for 15 minutes at 37°C.

-

Add serial dilutions of this compound and incubate for 30-60 minutes at 37°C.

-

Terminate the reaction by adding ice-cold quenching solution.

-

Neutralize the cell lysates and apply them to the anion-exchange columns.

-

Wash the columns to remove free inositol and elute the total inositol phosphates with a high salt buffer (e.g., 1 M ammonium formate / 0.1 M formic acid).

-

Quantify the radioactivity in the eluates by liquid scintillation counting.

-

Plot the radioactivity (counts per minute) against the log of the RF9 concentration and fit to a dose-response curve to determine the EC50.

In Vivo Measurement of GnRH Neuron Firing Rate

Objective: To assess the effect of RF9 on the electrical activity of GnRH neurons in vivo.

Materials:

-

Anesthetized GnRH-GFP transgenic mice.

-

Stereotaxic apparatus.

-

Glass recording micropipettes filled with artificial cerebrospinal fluid (aCSF).

-

Electrophysiology recording setup (amplifier, digitizer).

-

This compound solution for intracranial administration.

Protocol:

-

Anesthetize the GnRH-GFP mouse and mount it in the stereotaxic apparatus.

-

Perform a craniotomy to expose the brain region containing GnRH neurons (e.g., the preoptic area).

-

Lower the recording micropipette into the target area and identify GnRH neurons based on their GFP fluorescence.

-

Establish a stable on-cell or whole-cell patch-clamp recording to monitor the neuron's firing activity.

-

Record a baseline firing rate for a defined period (e.g., 5-10 minutes).

-

Administer this compound either locally via a separate micropipette or systemically.

-

Continuously record the firing rate for an extended period after RF9 administration.

-

Analyze the data by comparing the firing frequency (in Hz) before and after RF9 application.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow for characterizing compounds like this compound.

Signaling Pathways

Caption: Signaling pathways for NPFF and Kisspeptin receptors, showing RF9's dual action.

Experimental Workflow

Caption: A typical workflow for characterizing a dual-action compound like RF9.

Therapeutic Potential and Future Directions

The unique pharmacological profile of this compound presents several therapeutic possibilities. Its ability to antagonize NPFF receptors makes it a candidate for preventing opioid-induced tolerance and hyperalgesia. Concurrently, its KISS1R agonist activity suggests its potential use in the treatment of hypogonadotropic hypogonadism and other reproductive disorders where stimulation of the HPG axis is desired.

However, the dual nature of RF9 also poses challenges for its clinical development. The stimulatory effect on the hypothalamic-pituitary-adrenal (HPA) axis, as evidenced by increased cortisol levels in some conditions, needs to be carefully considered. Further research is required to understand the physiological context in which one activity of RF9 might predominate over the other. The development of more selective analogues that target either the NPFF receptors or KISS1R exclusively, inspired by the structure of RF9, could also be a fruitful avenue for future drug discovery efforts. As of late 2025, RF9 remains a research tool, and no clinical trials have been publicly announced.

Conclusion

This compound is a fascinating and complex molecule that serves as a powerful tool for dissecting the roles of the NPFF and Kisspeptin systems in physiology. Its dual functionality as an NPFF receptor antagonist and a KISS1R agonist has been well-characterized through a variety of in vitro and in vivo studies. This technical guide provides a comprehensive overview of its biological functions, the experimental methods used for its study, and its potential, albeit complex, therapeutic applications. A thorough understanding of its dichotomous nature is crucial for researchers and drug development professionals seeking to leverage its unique properties for scientific discovery and the development of novel therapeutics.

References

- 1. Neuropeptide FF receptor - Wikipedia [en.wikipedia.org]

- 2. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. In Vivo Electrophysiology (Mouse) [protocols.io]

- 4. RF9 powerfully stimulates gonadotrophin secretion in the ewe: evidence for a seasonal threshold of sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vivo recordings of GnRH neuron firing reveal heterogeneity and dependence upon GABAA receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of RF9 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

RF9 hydrochloride, a synthetic peptidomimetic, has emerged as a significant pharmacological tool in the field of neuroendocrinology. Initially characterized as a potent and selective antagonist of the neuropeptide FF (NPFF) and RF-amide-related peptide (RFRP) receptors, it was developed to probe the physiological roles of the gonadotropin-inhibitory hormone (GnIH) system in mammals. Subsequent research, however, unveiled a more complex pharmacological profile, revealing that RF9 also functions as an agonist at the kisspeptin receptor (Kiss1r). This dual activity has profound implications for its biological effects, particularly its potent stimulation of the reproductive axis. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and key experimental findings related to this compound.

Introduction and Discovery

The quest to understand the neuroendocrine regulation of reproduction led to the identification of the RF-amide peptide family, which includes the mammalian ortholog of avian GnIH, RFRP-3. To investigate the inhibitory role of this system on the hypothalamic-pituitary-gonadal (HPG) axis, a potent and selective antagonist was required. RF9 (1-adamantane carbonyl-Arg-Phe-NH2) was developed to meet this need.[1][2] Initial studies confirmed its antagonist activity at the NPFF/GnIH receptors, NPFFR1 (GPR147) and NPFFR2 (GPR74).[3][4] However, in vivo experiments yielded the paradoxical result that RF9 administration did not suppress, but rather potently stimulated, gonadotropin release.[1] This observation prompted further investigation, ultimately revealing that the primary in vivo effect of RF9 on the reproductive axis is mediated through its agonist activity at the kisspeptin receptor.

Physicochemical Properties and Synthesis

RF9 is a dipeptide derivative with the chemical structure 1-adamantane carbonyl-Arg-Phe-NH2. Its molecular formula is C26H38N6O3, and it has a molecular weight of 482.62 g/mol .

Solid-Phase Peptide Synthesis

RF9 is typically synthesized using Fmoc solid-phase peptide synthesis (SPPS). An optimized and efficient method involves the use of (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) as an activating agent with N,N'-diisopropylethylamine (DIPEA). This method has been shown to produce a high yield of pure compound without significant by-products.

Mechanism of Action: A Dual-Target Ligand

RF9 exhibits a complex mechanism of action by interacting with two distinct G protein-coupled receptors (GPCRs) involved in the regulation of the HPG axis.

Antagonism of NPFF/GnIH Receptors

RF9 was initially designed and validated as a competitive antagonist of NPFF receptors. It binds with high affinity to both human NPFFR1 and NPFFR2, thereby blocking the actions of endogenous ligands like RFRP-3. This antagonism was expected to disinhibit the HPG axis, leading to increased gonadotropin secretion.

Agonism of the Kisspeptin Receptor (Kiss1r)

Contrary to its intended exclusive function, RF9 was found to be a direct agonist of the kisspeptin receptor (Kiss1r), also known as GPR54. Studies using Chinese Hamster Ovary (CHO) cells stably expressing Kiss1r demonstrated that RF9 can bind to the receptor and stimulate downstream signaling pathways, including intracellular calcium mobilization and inositol phosphate accumulation. The stimulatory effect of RF9 on gonadotropin release is now largely attributed to this Kiss1r agonism, which potently activates GnRH neurons.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data regarding the interaction of RF9 with its target receptors.

Table 1: RF9 Binding Affinities

| Receptor | Species | Assay Type | Ligand | Value | Citation |

| NPFFR1 | Human | Radioligand Binding | - | Ki = 58 nM | |

| NPFFR2 | Human | Radioligand Binding | - | Ki = 75 nM | |

| Kiss1r | Human | Radioligand Competition Binding | 125I-KP10 | Kd = 1.6 x 10-5 M |

Table 2: RF9 Functional Potency at Kiss1r

| Assay | Cell Line | Parameter | Value | Citation |

| Intracellular Calcium Mobilization | CHO-KISS1R | EC50 | 3.0 x 10-6 M | |

| Inositol Phosphate Accumulation | CHO-KISS1R | EC50 | 1.6 x 10-7 M |

Key Signaling Pathways and Experimental Workflows

Signaling Pathways

dot

Caption: Dual mechanism of RF9 action on GnRH neurons.

Experimental Workflows

dot

Caption: Workflow for in vitro and in vivo characterization of RF9.

Detailed Experimental Protocols

Solid-Phase Synthesis of RF9

This protocol is adapted from an optimized method utilizing COMU as the activating agent.

-

Resin Preparation: Swell TentaGel S RAM-Phe Fmoc resin in dimethylformamide (DMF) for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF twice for 10 minutes each to remove the Fmoc protecting group from the phenylalanine on the resin. Wash the resin thoroughly with DMF and dichloromethane (DCM).

-

Arginine Coupling: Dissolve Fmoc-Arg(Pbf)-OH in DMF. Add a threefold excess of COMU and a sixfold excess of DIPEA. Add this solution to the resin and allow it to react for 2 hours at room temperature. Wash the resin with DMF and DCM.

-

Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the newly added arginine.

-

Adamantane Capping: Dissolve 1-adamantanecarboxylic acid in DMF. Add a threefold excess of COMU and a sixfold excess of DIPEA. Add this solution to the resin and react for 2 hours.

-

Cleavage and Purification: Wash the resin with DMF and DCM and dry under vacuum. Cleave the peptide from the resin using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours. Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

In Vitro Intracellular Calcium Mobilization Assay

This protocol is a general method for assessing Kiss1r activation in CHO cells.

-

Cell Culture: Plate CHO cells stably expressing human Kiss1r into black-walled, clear-bottomed 96-well plates and culture overnight.

-

Dye Loading: Wash the cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calbryte™ 590 AM) in the presence of an organic anion transporter inhibitor like probenecid to prevent dye leakage. Incubate for 45-60 minutes at 37°C.

-

Assay: Wash the cells to remove excess dye. Place the plate in a fluorescence microplate reader (e.g., FlexStation or FLIPR).

-

Compound Addition and Measurement: Establish a baseline fluorescence reading. Add varying concentrations of this compound solution to the wells and immediately begin kinetic fluorescence readings (e.g., every 1.5 seconds for 3 minutes).

-

Data Analysis: The change in fluorescence intensity over baseline indicates intracellular calcium mobilization. Plot the peak fluorescence response against the logarithm of the RF9 concentration to generate a dose-response curve and calculate the EC50 value.

In Vivo Gonadotropin-Releasing Assay in Mice

This protocol outlines the procedure for assessing the in vivo activity of RF9 on LH secretion.

-

Animal Preparation: Acclimatize adult male mice to handling and experimental conditions. Anesthetize the mice for surgical procedures if performing intracerebroventricular (ICV) injections. For ICV administration, a cannula is stereotaxically implanted into a lateral ventricle.

-

RF9 Administration: Dissolve this compound in sterile saline. Administer a single bolus of RF9 via the desired route (e.g., intraperitoneal or ICV injection).

-

Blood Sampling: Collect serial blood samples (approximately 4-5 µL) from the tail tip at regular intervals (e.g., every 5-10 minutes) for a period of 1-2 hours post-injection.

-

LH Measurement: Measure plasma LH concentrations using a sensitive and specific enzyme-linked immunosorbent assay (ELISA) for mouse LH.

-

Data Analysis: Plot the plasma LH concentrations over time for each animal to observe the secretory response to RF9. Analyze the data for parameters such as peak LH concentration and area under the curve.

Conclusion and Future Directions

This compound is a fascinating pharmacological agent whose discovery journey has significantly advanced our understanding of the neuroendocrine control of reproduction. Initially developed as a tool to dissect the GnIH system, its unexpected agonist activity at the kisspeptin receptor has highlighted the intricate interplay between different neuropeptide systems. This dual activity necessitates careful interpretation of experimental results using RF9. Future research should focus on developing more selective antagonists for the NPFF/GnIH receptors to definitively elucidate the role of this system in reproductive physiology. Furthermore, the potent gonadotropin-releasing properties of RF9, mediated through Kiss1r agonism, suggest potential therapeutic applications in reproductive medicine, although its dual pharmacology may present challenges for clinical development. The detailed characterization of RF9 serves as a compelling case study in drug discovery, emphasizing the importance of thorough pharmacological profiling to uncover complex mechanisms of action.

References

- 1. A Comparison of Fluorescent Red Calcium Indicators for Detecting Intracellular Calcium Mobilization in CHO Cells | AAT Bioquest [aatbio.com]

- 2. RF9 Acts as a KISS1R Agonist In Vivo and In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Item - Pharmacological inhibition of the intracellular calcium mobilization induced by LCFAs or GW9508 in CHO-K1/bFFAR1 cells. - figshare - Figshare [figshare.com]

- 4. Discordant levels of serum bioactive LH in man as measured in different in-vitro bioassay systems using rat and mouse interstitial cells and human granulosa-luteal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Role of RF9 Hydrochloride in Pain Perception Studies

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

RF9 hydrochloride is a potent and selective antagonist of neuropeptide FF (NPFF) receptors, NPFF1R and NPFF2R.[1][2] Emerging as a critical pharmacological tool, RF9 has been instrumental in elucidating the role of the NPFF system as a fundamental anti-opioid and pain-modulating network.[1][3] This document provides a comprehensive technical overview of RF9's mechanism of action, its application in various pain models, and detailed experimental protocols. Quantitative data are systematically presented to facilitate comparative analysis. The primary focus is on RF9's ability to counteract opioid-induced hyperalgesia (OIH) and tolerance, highlighting its therapeutic potential for improving the efficacy of opioid analgesics in chronic pain management.[1]

Mechanism of Action of this compound

RF9 exerts its pharmacological effects by competitively blocking the binding of endogenous NPFF peptides to their cognate G protein-coupled receptors (GPCRs), NPFF1R and NPFF2R. These receptors are primarily coupled to inhibitory G proteins (Gαi/o), and their activation typically leads to the inhibition of adenylyl cyclase, a decrease in cyclic adenosine monophosphate (cAMP) production, and modulation of ion channel activity, such as N-type calcium channels.

The NPFF system is recognized as a key modulator of opioid signaling. Activation of NPFF receptors can counteract the effects of opioids, contributing to phenomena like opioid tolerance and OIH. By antagonizing these receptors, RF9 effectively blocks these anti-opioid signals. Notably, RF9 administered alone does not typically exhibit effects on basal nociceptive thresholds, suggesting that the NPFF system is predominantly recruited and activated following opioid administration.

Signaling Pathway

The binding of NPFF to its receptors (NPFF1R/NPFF2R) initiates a signaling cascade that functionally opposes opioid receptor signaling. RF9 blocks this initial binding step. Downstream, NPFF receptor activation can inhibit adenylyl cyclase and has been shown to activate the extracellular signal-regulated kinase (ERK) signaling pathway, which is implicated in neuronal plasticity and sensitization. RF9's blockade of the receptor prevents these downstream events.

Figure 1: RF9 Mechanism of Action on NPFF Receptor Signaling Pathway.

Role in Pain Perception and Modulation

RF9's primary role in pain studies is as an antagonist to the pronociceptive and anti-opioid effects of the NPFF system.

-

Attenuation of Opioid-Induced Hyperalgesia (OIH): OIH is a paradoxical state where opioid administration leads to increased pain sensitivity. Co-administration of RF9 with opioids like heroin or fentanyl has been shown to completely block the development of this hyperalgesic state. This suggests the NPFF system is a critical mediator of OIH.

-

Prevention of Opioid Tolerance: Chronic opioid use leads to tolerance, requiring dose escalation to achieve the same analgesic effect. Studies have demonstrated that when RF9 is co-injected with heroin, it prevents the development of tolerance. However, RF9 does not appear to reverse pre-existing tolerance, indicating its utility is in preventing, rather than treating, this adaptation.

-

Modulation of Nociception: While RF9 alone has little to no effect on baseline pain thresholds, it effectively blocks the hyperalgesic effects induced by direct administration of NPFF. This reinforces its role as a pure antagonist in this system.

Quantitative Data Presentation

The following tables summarize key quantitative data from preclinical studies of this compound.

Table 1: Receptor Binding Affinity

Binding affinity is typically expressed as the inhibition constant (Ki), which indicates the concentration of the antagonist required to occupy 50% of the receptors. A lower Ki value signifies higher binding affinity.

| Receptor Subtype | Species | Ki (nM) | Citation |

| hNPFF1R | Human | 58 | |

| hNPFF2R | Human | 75 | |

| hNPFF1R | Human | ~75 | |

| hNPFF2R | Human | ~75 |

hNPFF1R/2R: human Neuropeptide FF Receptor 1/2

Table 2: In Vivo Effective Doses in Pain Models

This table outlines effective doses of RF9 used in various animal models of pain and OIH.

| Animal Model | Species | RF9 Dose | Administration Route | Effect Observed | Citation |

| Heroin-Induced Hyperalgesia | Rat | 0.1 mg/kg | Subcutaneous (s.c.) | Prevented delayed hyperalgesia and tolerance | |

| NPFF-Induced Anti-Morphine Analgesia | Mouse | 10 nmol | Intracerebroventricular (i.c.v.) | Prevented the anti-morphine action of NPFF | |

| NPFF-Induced Cardiovascular Effects | Rat | 10 µg | Intracerebroventricular (i.c.v.) | Blocked NPFF-evoked increase in blood pressure and heart rate | |

| Fentanyl-Induced Hyperalgesia | Mouse | 10 mg/kg | Intraperitoneal (i.p.) | Prevented hyperalgesia (as a pretreatment) |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for studying the effects of RF9.

Protocol: Induction and Assessment of Opioid-Induced Hyperalgesia (OIH)

This protocol is adapted from studies investigating the prevention of OIH by RF9.

-

Animal Model: Male Sprague Dawley rats (200-250 g) are commonly used. Animals are housed under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Baseline Nociceptive Testing: Before any drug administration, establish a baseline mechanical nociceptive threshold using the paw-pressure vocalization test (e.g., Randall-Selitto test). An increasing pressure is applied to the hind paw until a withdrawal reflex or vocalization occurs.

-

Drug Administration:

-

Control Group: Receives daily injections of saline.

-

Opioid Group: Receives daily subcutaneous (s.c.) injections of an opioid, such as heroin (e.g., 0.3 mg/kg).

-

RF9 + Opioid Group: Receives an injection of this compound (e.g., 0.1 mg/kg, s.c.) 30 minutes prior to the heroin injection.

-

-

Chronic Treatment Regimen: The injection schedule is repeated daily for a period sufficient to induce hyperalgesia and tolerance (e.g., 14 days).

-

Post-Treatment Assessment:

-

Nociceptive thresholds are measured periodically throughout the treatment period and after its cessation to assess for the development of hyperalgesia (a decrease in paw pressure threshold).

-

To assess tolerance, an acute analgesic test (e.g., tail-flick or hot plate test) is performed after a challenge dose of the opioid. A reduced analgesic response in the opioid group compared to the control group indicates tolerance.

-

Experimental Workflow Diagram

Figure 2: Experimental Workflow for an Opioid-Induced Hyperalgesia Study.

Conclusion and Future Directions

This compound has proven to be an invaluable tool for dissecting the complex role of the NPFF system in pain modulation and opioid pharmacology. Its ability to selectively antagonize NPFF receptors has confirmed that this system acts as a functional anti-opioid network, critically involved in the development of opioid-induced hyperalgesia and tolerance. The data strongly suggest that co-administration of an NPFF antagonist like RF9 with opioid analgesics could be a viable therapeutic strategy to enhance and prolong analgesia while mitigating detrimental side effects.

Future research should focus on developing NPFF antagonists with improved pharmacokinetic profiles for clinical use. Further studies are also warranted to explore the role of the NPFF system in different types of pain, such as neuropathic and inflammatory pain, and to fully delineate the downstream signaling pathways that mediate its anti-opioid effects.

References

- 1. RF9, a potent and selective neuropeptide FF receptor antagonist, prevents opioid-induced tolerance associated with hyperalgesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. RF9, a potent and selective neuropeptide FF receptor antagonist, prevents opioid-induced tolerance associated with hyperalgesia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dual Opioid–Neuropeptide FF Small Molecule Ligands Demonstrate Analgesia with Reduced Tolerance Liabilities - PMC [pmc.ncbi.nlm.nih.gov]

Elucidating the Complex Signaling Nexus of RF9 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

RF9 hydrochloride, a synthetic peptidomimetic, has emerged as a molecule of significant interest in neuroendocrinology and pharmacology. Initially characterized as a potent and selective antagonist of the neuropeptide FF (NPFF) receptors, NPFF1R (GPR147) and NPFF2R, subsequent research has unveiled a more complex pharmacological profile. RF9 also functions as an agonist at the kisspeptin receptor (KISS1R or GPR54), a critical regulator of the hypothalamic-pituitary-gonadal (HPG) axis. This dual activity underlies its profound effects on gonadotropin-releasing hormone (GnRH) and luteinizing hormone (LH) secretion, making it a valuable tool for dissecting reproductive neurobiology and a potential lead for therapeutic development. This in-depth technical guide provides a comprehensive overview of the this compound signaling pathway, presenting key quantitative data, detailed experimental protocols for its characterization, and visual representations of the intricate molecular cascades it modulates.

The Dichotomous Signaling Pathways of this compound

This compound exerts its biological effects by interacting with two distinct G protein-coupled receptor (GPCR) systems: the NPFF receptors, which are primarily coupled to inhibitory G proteins (Gαi), and the kisspeptin receptor, which is coupled to a stimulatory G protein (Gαq/11).

Antagonism of Neuropeptide FF Receptors (NPFF1R/GPR147 and NPFF2R)

As an antagonist of NPFF1R and NPFF2R, RF9 blocks the signaling cascade initiated by the endogenous ligands, neuropeptide FF (NPFF) and RFamide-related peptides (RFRPs), including the mammalian ortholog of gonadotropin-inhibitory hormone (GnIH).[1] The NPFF system is known to modulate pain, opioid tolerance, and cardiovascular functions.[2][3] The canonical signaling pathway for these receptors involves the activation of Gαi proteins.

-

Mechanism of Action:

-

Endogenous ligands (NPFF, RFRPs) bind to NPFF1R or NPFF2R.

-

The associated Gαi protein is activated, leading to the inhibition of adenylyl cyclase (AC).

-

The inhibition of AC results in decreased intracellular concentrations of cyclic adenosine monophosphate (cAMP).[4]

-

Reduced cAMP levels lead to decreased activity of protein kinase A (PKA).[5]

-

This pathway can ultimately modulate neuronal excitability and neurotransmitter release.

-

RF9 competitively binds to these receptors, preventing the binding of endogenous agonists and thereby inhibiting the downstream Gαi-mediated signaling cascade.

Agonism of the Kisspeptin Receptor (KISS1R/GPR54)

In addition to its role as an NPFF receptor antagonist, RF9 acts as an agonist at the kisspeptin receptor (KISS1R). This interaction is crucial for its stimulatory effects on the reproductive axis. Kisspeptin is a potent secretagogue of GnRH, and its signaling is essential for puberty onset and fertility. The KISS1R is coupled to Gαq/11 proteins.

-

Mechanism of Action:

-

RF9 binds to and activates KISS1R.

-

The associated Gαq/11 protein is activated.

-

Activated Gαq/11 stimulates phospholipase C (PLC).

-

PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).

-

DAG, along with elevated intracellular Ca2+, activates protein kinase C (PKC).

-

These signaling events lead to the activation of downstream kinases, such as extracellular signal-regulated kinase (ERK), ultimately resulting in GnRH neuron depolarization and GnRH release.

-

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound's interaction with its target receptors.

Table 1: Binding Affinities (Ki) of this compound for NPFF Receptors

| Receptor | Ki (nM) | Species | Reference |

| hNPFF1R (GPR147) | 58 | Human | |

| hNPFF2R | 75 | Human |

Table 2: Agonist Potency (EC50) and Binding Affinity (Kd) of RF9 for KISS1R

| Parameter | Value | Cell Line | Species | Reference |

| EC50 (Intracellular Calcium) | 3.0 x 10⁻⁶ M | CHO-KISS1R | Hamster | |

| EC50 (Inositol Phosphate) | 1.6 x 10⁻⁷ M | CHO-KISS1R | Hamster | |

| Kd | 1.6 x 10⁻⁵ M | CHO-KISS1R | Hamster |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the signaling pathways of this compound.

Radioligand Competition Binding Assay for NPFF Receptors

This protocol describes how to determine the binding affinity (Ki) of this compound for NPFF1R and NPFF2R.

References

- 1. Frontiers | Molecular Mechanisms of Gonadotropin-Inhibitory Hormone (GnIH) Actions in Target Cells and Regulation of GnIH Expression [frontiersin.org]

- 2. A Modified Ultra-Sensitive ELISA for Measurement of LH in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Gonadotropin-inhibitory hormone (GnIH), GnIH receptor and cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

RF9 Hydrochloride: A Comprehensive Pharmacological Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

RF9 hydrochloride is a potent and selective antagonist of the neuropeptide FF (NPFF) receptors, NPFF1 and NPFF2.[1][2][3][4] This synthetic peptidomimetic has emerged as a critical pharmacological tool for elucidating the physiological roles of the NPFF system, particularly in the modulation of pain, opioid signaling, and cardiovascular function. This technical guide provides an in-depth review of the pharmacology of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing associated signaling pathways and workflows.

Core Pharmacology

RF9 acts as a competitive antagonist at both NPFF1 and NPFF2 receptors, displaying high affinity for both subtypes.[2] Its selectivity for NPFF receptors over other related G-protein coupled receptors (GPCRs), such as neuropeptide Y (NPY) receptors, makes it a valuable research compound. The primary mechanism of action involves the blockade of intracellular signaling cascades typically initiated by the binding of endogenous NPFF peptides.

Receptor Binding Affinity

The binding affinity of this compound for human NPFF1 (hNPFF1) and NPFF2 (hNPFF2) receptors has been determined through radioligand displacement assays.

| Compound | Receptor | Kᵢ (nM) | Radioligand | Cell Line | Reference |

| RF9 | hNPFF1 | 58 | [¹²⁵I]YVPF | CHO | |

| RF9 | hNPFF2 | 75 | [¹²⁵I]EYF | CHO |

Functional Antagonism

RF9 demonstrates potent functional antagonism in cell-based assays. It effectively blocks the agonist-induced signaling of NPFF receptors, which are known to couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

| Assay | Receptor | Agonist | RF9 Effect | Reference |

| [³⁵S]GTPγS Binding | hNPFF2 | NPFF | Shifts NPFF concentration-effect curve to the right (antagonism) | |

| cAMP Accumulation | hNPFF1 | NPVF | Reverses NPVF-induced inhibition of forskolin-stimulated cAMP accumulation |

Experimental Protocols

Radioligand Displacement Assay for NPFF Receptors

This protocol outlines the methodology for determining the binding affinity of RF9 at NPFF receptors.

Materials:

-

Membrane preparations from Chinese Hamster Ovary (CHO) cells stably expressing either hNPFF1 or hNPFF2 receptors.

-

Radioligands: [¹²⁵I]YVPF for hNPFF1 and [¹²⁵I]EYF for hNPFF2.

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EGTA, 0.1% BSA, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4.

-

This compound and other competing ligands.

-

Glass fiber filters (GF/C).

-

Scintillation fluid and counter.

Procedure:

-

Incubate cell membranes (20-40 µg protein) with the respective radioligand (e.g., 0.1 nM) and varying concentrations of RF9 in the binding buffer.

-

Incubate for 60 minutes at 25°C.

-

Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine.

-

Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

Determine non-specific binding in the presence of a high concentration of an unlabeled ligand (e.g., 1 µM NPFF).

-

Calculate the inhibition constant (Kᵢ) from the IC₅₀ values using the Cheng-Prusoff equation.

[³⁵S]GTPγS Functional Assay

This assay measures the functional antagonism of RF9 by quantifying its ability to block agonist-stimulated G-protein activation.

Materials:

-

Membrane preparations from cells expressing hNPFF2 receptors.

-

[³⁵S]GTPγS.

-

GTPγS Binding Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

GDP.

-

NPFF (agonist).

-

This compound.

Procedure:

-

Pre-incubate cell membranes (10-20 µg protein) with GDP (e.g., 10 µM) in GTPγS binding buffer for 15 minutes at 30°C.

-

Add varying concentrations of NPFF in the absence or presence of a fixed concentration of RF9.

-

Initiate the binding reaction by adding [³⁵S]GTPγS (e.g., 0.1 nM).

-

Incubate for 60 minutes at 30°C.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer.

-

Measure the bound radioactivity using a scintillation counter.

-

Analyze the data to determine the shift in the NPFF concentration-response curve caused by RF9.

In Vivo Model of Opioid-Induced Hyperalgesia

This protocol describes a method to assess the ability of RF9 to prevent the development of hyperalgesia induced by chronic opioid administration in rats.

Animals:

-

Male Sprague-Dawley rats (200-250 g).

Procedure:

-

Establish a baseline nociceptive threshold using a paw pressure vocalization test (e.g., Randall-Selitto test).

-

Administer heroin (e.g., 0.3 mg/kg, s.c.) or saline once daily for several consecutive days.

-

Co-administer RF9 (e.g., 0.1 mg/kg, s.c.) or vehicle 30 minutes before each heroin or saline injection.

-

Measure the nociceptive threshold at various time points after the final injection.

-

A decrease in the paw withdrawal threshold in the heroin-treated group compared to the saline group indicates hyperalgesia.

-

Evaluate the ability of RF9 to prevent this decrease in the withdrawal threshold.

In Vivo Measurement of NPFF-Induced Cardiovascular Effects

This protocol details the procedure for evaluating the antagonist effect of RF9 on NPFF-induced changes in blood pressure and heart rate in anesthetized rats.

Animals:

-

Male Sprague-Dawley rats.

Procedure:

-

Anesthetize the rats (e.g., with urethane).

-

Implant a catheter into the carotid artery for continuous monitoring of mean arterial pressure (MAP) and heart rate.

-

Implant an intracerebroventricular (i.c.v.) cannula into the lateral ventricle.

-

After a stabilization period, record baseline MAP and heart rate.

-

Administer NPFF (e.g., 3 nmol, i.c.v.) and record the cardiovascular response.

-

In a separate group of animals, or after the return to baseline, administer RF9 (e.g., 10 µg, i.c.v.) followed by a second administration of NPFF.

-

Compare the cardiovascular responses to NPFF in the presence and absence of RF9 to determine its antagonist activity.

Signaling Pathways and Experimental Workflows

NPFF Receptor Signaling Pathway

The binding of endogenous ligands like Neuropeptide FF (NPFF) to its G-protein coupled receptors (NPFFR1 and NPFFR2) initiates a signaling cascade. These receptors are primarily coupled to inhibitory G-proteins (Gαi/o). This activation leads to the inhibition of adenylyl cyclase, resulting in decreased production of cyclic AMP (cAMP) from ATP. The reduction in cAMP levels subsequently decreases the activity of Protein Kinase A (PKA). This compound acts as an antagonist, blocking the binding of NPFF to its receptors and thereby inhibiting this entire downstream signaling pathway.

Caption: NPFF Receptor Signaling Pathway and the Antagonistic Action of RF9.

Experimental Workflow for In Vitro Characterization of RF9

The in vitro characterization of RF9 as an NPFF receptor antagonist involves a multi-step process. The initial step is to perform a radioligand binding assay to determine the binding affinity (Ki) of RF9 for both NPFF1 and NPFF2 receptors. This is followed by a functional assay, such as the [³⁵S]GTPγS binding assay, to confirm its antagonist activity by observing a rightward shift in the agonist dose-response curve. Concurrently, a cAMP assay is conducted to further validate its functional antagonism by measuring its ability to reverse agonist-induced inhibition of cAMP production. The final step involves data analysis to calculate key pharmacological parameters like Ki and functional potency.

Caption: Experimental Workflow for In Vitro Characterization of RF9.

Logical Workflow for Investigating RF9's Effect on Opioid-Induced Hyperalgesia

Investigating the in vivo effect of RF9 on opioid-induced hyperalgesia follows a logical progression. The process begins with establishing a baseline nociceptive threshold in the animal model. This is followed by a period of chronic opioid administration to induce hyperalgesia. During this induction phase, a test group receives RF9 co-administration. Post-induction, the nociceptive threshold is re-evaluated. If the opioid-treated group shows a decreased pain threshold (hyperalgesia), the effect of RF9 is then assessed. If RF9 prevents this decrease, it indicates a positive therapeutic effect. If RF9 has no effect, further investigation into dosage and administration route may be warranted.

Caption: Logical Workflow for In Vivo Study of RF9 on Opioid-Induced Hyperalgesia.

Conclusion

This compound is a well-characterized, potent, and selective antagonist of NPFF receptors. Its utility as a research tool has been instrumental in defining the role of the NPFF system in various physiological and pathophysiological processes, most notably in pain modulation and opioid pharmacology. The detailed methodologies and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this important compound. Further investigation into the therapeutic potential of NPFF receptor antagonists like RF9 is warranted, particularly in the context of improving the safety and efficacy of opioid analgesics.

References

- 1. Neuropeptide FF and its receptors: therapeutic applications and ligand development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neuropeptide FF/neuropeptide AF receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Structural basis of peptide recognition and modulation for neuropeptide FF receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neuropeptide FF receptor - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for In Vivo Administration of RF9 Hydrochloride in Rats

For Researchers, Scientists, and Drug Development Professionals

Introduction

RF9 hydrochloride is a synthetic peptide that has been characterized as a potent antagonist of the neuropeptide FF (NPFF) receptors, NPFF1R and NPFF2R. However, subsequent research has revealed a more complex pharmacological profile, demonstrating that RF9 also acts as an agonist at the kisspeptin receptor (KISS1R), also known as GPR54. This dual activity makes RF9 a valuable tool for investigating the physiological roles of both the NPFF and kisspeptin signaling systems, which are critically involved in the regulation of reproduction, pain, and energy homeostasis. These application notes provide detailed protocols for the in vivo administration of this compound to rats for experimental studies.

Quantitative Data Summary

The following tables summarize key quantitative data for the in vivo administration of this compound in rats based on published literature.

Table 1: Recommended Dosages and Administration Routes

| Administration Route | Dosage Range | Species/Strain | Experimental Context |

| Subcutaneous (s.c.) | 0.1 mg/kg | Rat | Study of anti-hyperalgesic effects |

| Intracerebroventricular (i.c.v.) | 10 µ g/rat | Sprague-Dawley Rat | Investigation of reproductive function |

Table 2: Vehicle Composition for Subcutaneous Administration

| Component | Percentage of Final Volume | Purpose |

| DMSO | 10% | Solubilization of this compound |

| PEG300 | 40% | Co-solvent |

| Tween-80 | 5% | Surfactant to improve solubility |

| Saline (0.9% NaCl) | 45% | Vehicle base |

Table 3: Intracerebroventricular Cannulation and Injection Parameters

| Parameter | Specification |

| Anesthesia | Ketamine (75 mg/kg, i.p.) and Xylazine (10 mg/kg, i.p.) |